molecular formula C7H14N2OS B2501880 n-(1-Carbamothioyl-1-methylpropyl)acetamide CAS No. 98428-39-8

n-(1-Carbamothioyl-1-methylpropyl)acetamide

Cat. No.: B2501880
CAS No.: 98428-39-8
M. Wt: 174.26
InChI Key: TYXKCFHWHQGKHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-(1-Carbamothioyl-1-methylpropyl)acetamide: is a chemical compound with the molecular formula C7H14N2OS and a molecular weight of 174.26 g/mol . It is known for its unique structure, which includes a carbamothioyl group attached to a methylpropyl chain and an acetamide group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(1-Carbamothioyl-1-methylpropyl)acetamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-methylpropylamine with carbon disulfide to form the intermediate 1-carbamothioyl-1-methylpropylamine . This intermediate is then reacted with acetic anhydride to yield the final product, this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

n-(1-Carbamothioyl-1-methylpropyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Ammonia (NH3), primary amines (RNH2).

Major Products Formed

Scientific Research Applications

n-(1-Carbamothioyl-1-methylpropyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-(1-Carbamothioyl-1-methylpropyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acetamide group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-(1-amino-2-methyl-1-sulfanylidenebutan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2OS/c1-4-7(3,6(8)11)9-5(2)10/h4H2,1-3H3,(H2,8,11)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXKCFHWHQGKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=S)N)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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